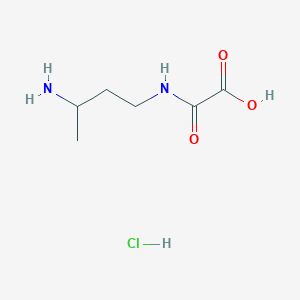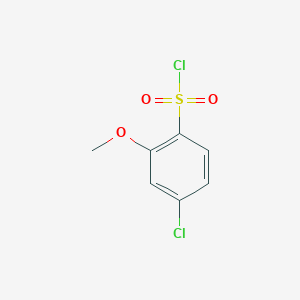![molecular formula C18H18N2OS2 B2707851 2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 941930-32-1](/img/structure/B2707851.png)
2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (-NHCOCH3), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and an ethylthio group (-SCH2CH3) attached to a phenyl ring (a six-membered carbon ring). These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl ring suggests that this compound might have a planar structure. The ethylthio group might add some steric hindrance and could affect the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acetamide group might undergo hydrolysis to form an acid and an amine. The thiazole ring is aromatic and might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Arylidene Compounds
Arylidene compounds derived from 2-iminothiazolidine-4-one derivatives, including related structures to 2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide, have been synthesized and characterized. These compounds undergo various cyclization reactions to form new structures, with their antimicrobial activities being tested against both gram-positive and gram-negative bacteria. The structural confirmation was achieved through spectroscopic methods, including FT-IR, NMR, and UV-Visible spectra (Azeez & Abdullah, 2019).
Antitumor Activity of Benzothiazole Derivatives
Research has explored the antitumor activities of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, indicating that certain compounds exhibit considerable anticancer activity against various cancer cell lines. This showcases the potential of such derivatives, which share a structural motif with the compound of interest, in cancer research and treatment (Yurttaş, Tay, & Demirayak, 2015).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives related to the compound have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, suggesting their utility in developing therapeutic agents aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial Activities of Thiazole Derivatives
The synthesis of new thiazole derivatives has been reported, with some of these compounds demonstrating promising antimicrobial properties against various pathogens. This research signifies the potential of thiazole and benzothiazole derivatives in developing new antimicrobial agents, reflecting the relevance of the compound's structural class in such applications (Wardkhan et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-3-22-15-7-4-13(5-8-15)10-18(21)20-14-6-9-16-17(11-14)23-12(2)19-16/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKQAQYSDHROFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide](/img/structure/B2707768.png)
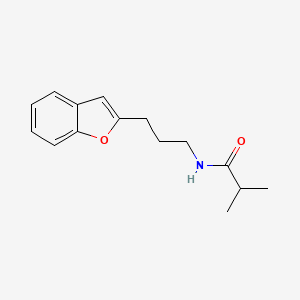
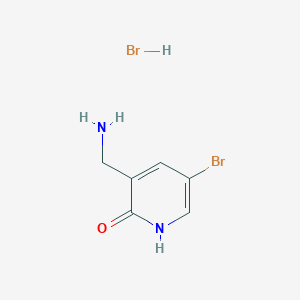
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2707772.png)
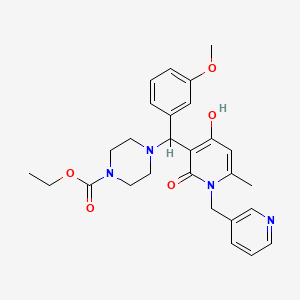
![N-(2,6-Difluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2707776.png)
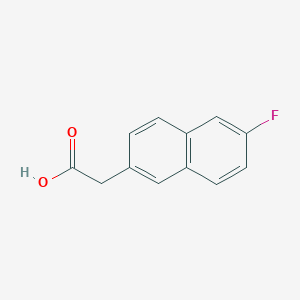
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2707779.png)
![2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2707780.png)
